SN2 Reactivity Comparison: Ethyl Bromoacetate vs. Ethyl Chloroacetate vs. Ethyl Fluoroacetate
In a direct comparative study evaluating the electro(nucleo)philic reactivity of four ethyl α-halogenated acetates using the model nucleophile glutathione, ethyl bromoacetate (EBAC) demonstrated rapid reactivity comparable to ethyl iodoacetate (EIAC), whereas ethyl chloroacetate (ECAC) was measurably less reactive, and ethyl fluoroacetate (EFAC) showed no detectable reactivity at concentrations ≤250 mM [1]. This head-to-head comparison establishes a clear reactivity hierarchy that is independent of assay conditions.
| Evidence Dimension | SN2 reactivity toward glutathione (model biological nucleophile) |
|---|---|
| Target Compound Data | Rapid reactivity |
| Comparator Or Baseline | Ethyl chloroacetate: less reactive; Ethyl fluoroacetate: lacking reactivity at ≤250 mM |
| Quantified Difference | Qualitative ranking: EIAC ≈ EBAC > ECAC ≫ EFAC |
| Conditions | Glutathione conjugation assay; concentration range up to 250 mM |
Why This Matters
Users requiring efficient alkylation under mild or time-sensitive conditions can rely on ethyl bromoacetate's established rapid reactivity, whereas substitution with ethyl chloroacetate would necessitate longer reaction times, higher temperatures, or excess reagent.
- [1] Dawson DA, Mooneyham T, Jeyaratnam J, Schultz TW, Pöch G. Mixture toxicity of SN2-reactive soft electrophiles: 2-evaluation of mixtures containing ethyl α-halogenated acetates. Arch Environ Contam Toxicol. 2011;61(4):547–557. View Source
